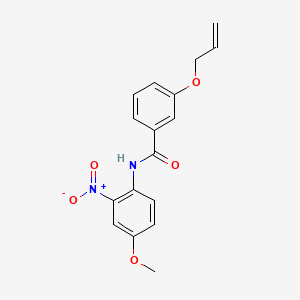![molecular formula C20H17N3O2S B4411451 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide
Übersicht
Beschreibung
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide involves its ability to inhibit the interaction between MDM2 and p53. MDM2 is an oncogenic protein that promotes the degradation of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, the compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is its ability to selectively inhibit the MDM2-p53 interaction. This allows for the study of the role of this interaction in cancer development and progression. However, one limitation of using this compound is its potential toxicity, which needs to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide. One direction is the development of novel cancer therapies based on the inhibition of the MDM2-p53 interaction. Another direction is the study of the compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, the compound could be modified to improve its selectivity and reduce its toxicity.
Conclusion
This compound is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to selectively inhibit the MDM2-p53 interaction makes it a valuable tool for studying the role of this interaction in cancer development and progression. However, its potential toxicity needs to be taken into consideration when designing experiments. Further research is needed to explore the compound's potential applications in cancer therapy and the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide has various applications in scientific research. It has been used as a tool in the study of protein-protein interactions, particularly in the field of cancer research. The compound has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which could lead to the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
4-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-7-4-12-21-13-17)16-8-10-18(11-9-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKYWKSRHWZOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)